Introduction: The Chromene Scaffold as a Privileged Structure in Modern Research
Introduction: The Chromene Scaffold as a Privileged Structure in Modern Research
An In-Depth Technical Guide to 8-Bromo-2H-chromene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
The chromene (or benzopyran) ring system is a cornerstone of heterocyclic chemistry, appearing as a core structural component in a vast array of natural products, including flavonoids, tocopherols, and alkaloids.[1][2] This prevalence in nature is a strong indicator of its biological relevance and evolutionary selection as a "privileged scaffold." In medicinal chemistry, compounds bearing the chromene nucleus have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The ability of the benzopyran moiety to interact with diverse cellular targets, combined with its synthetic tractability, makes it an exceptionally fertile ground for drug discovery and development.[2][4]
This guide focuses on a specific, functionalized derivative: 8-Bromo-2H-chromene-3-carboxylic acid . We will provide a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthetic approaches, and strategic applications in contemporary research, particularly in the field of fragment-based drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule as a key building block or research tool.
Section 1: Chemical Identity and Physicochemical Properties
8-Bromo-2H-chromene-3-carboxylic acid is a solid, crystalline compound at room temperature. Its structure features a bicyclic 2H-chromene core, distinguished by a bromine atom at the C8 position of the benzene ring and a carboxylic acid group at the C3 position of the pyran ring. This specific arrangement of functional groups imparts unique chemical reactivity and potential for biological interaction.
The bromine atom serves as a valuable synthetic handle for late-stage functionalization via cross-coupling reactions, while also offering the potential for halogen bonding interactions with biological targets.[6] The carboxylic acid is a critical polar group, capable of acting as both a hydrogen bond donor and acceptor, which is often essential for molecular recognition at a protein's active site.[6]
Table 1: Core Physicochemical and Structural Data
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 8-bromo-2H-chromene-3-carboxylic acid | |
| CAS Number | 885270-74-6 | [7] |
| Molecular Formula | C₁₀H₇BrO₃ | [7] |
| Molecular Weight | 255.07 g/mol | [7] |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| Storage | Store at room temperature, sealed in a dry environment. | [7] |
| SMILES | C1C(=CC2=C(O1)C(=CC=C2)Br)C(=O)O | [7][8] |
| InChI Key | REMJHKGWSWFEBJ-UHFFFAOYSA-N |[8] |
Spectroscopic Profile (Predicted)
While specific experimental spectra should be obtained for each batch, the structure of 8-Bromo-2H-chromene-3-carboxylic acid allows for the confident prediction of its key spectroscopic features, based on data from analogous structures.[9]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the bromo-substituted ring, a singlet for the vinylic proton at C4, a signal for the methylene (CH₂) protons at C2, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon spectrum will display signals for the ten carbons, including the characteristic downfield shifts for the carboxyl carbon and the carbons of the double bond (C3 and C4), as well as the aromatic carbons, with the C-Br carbon showing a typical shift.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp, strong peak for the carbonyl (C=O) stretch, and bands corresponding to C=C aromatic and vinylic stretching, as well as the C-O ether stretch.[10]
Section 2: Synthesis and Mechanistic Rationale
The synthesis of substituted 2H-chromene-3-carboxylic acids can be approached through several modern and classical methodologies.[11][12] A robust and widely applicable strategy involves the oxidation of a corresponding 2H-chromene-3-carbaldehyde precursor. This two-step conceptual approach provides a reliable pathway to the target molecule.
Synthetic Workflow Overview
The logical pathway begins with the formation of the chromene aldehyde, often achievable through reactions like the Vilsmeier-Haack formylation of a substituted phenol, followed by a cyclization step. The subsequent oxidation of the aldehyde to the carboxylic acid is a critical transformation. The Pinnick oxidation is an exemplary choice for this step due to its high selectivity for aldehydes, operating under mild conditions that preserve other sensitive functional groups within the molecule.
Caption: A representative two-step workflow for the synthesis of the target compound.
Detailed Protocol: Pinnick Oxidation of 8-Bromo-2H-chromene-3-carbaldehyde
This protocol is a self-validating system based on well-established literature procedures for the oxidation of similar heterocyclic aldehydes.[13] The causality behind the choice of reagents is critical for success.
Expertise & Rationale:
-
Sodium Chlorite (NaClO₂): This is the primary oxidant. It is highly selective for aldehydes over other functional groups like alkenes or alcohols that might be present.
-
Sodium Dihydrogen Phosphate (NaH₂PO₄): This acts as a buffer. The reaction generates hypochlorous acid (HOCl) as a byproduct, which can cause unwanted side reactions. NaH₂PO₄ maintains a slightly acidic pH to neutralize the HOCl, preventing its accumulation.
-
2-Methyl-2-butene (optional but recommended): This is a chlorine scavenger. It reacts rapidly with any generated HOCl, further ensuring the integrity of the desired product.
-
Solvent System (e.g., t-BuOH/water): A mixed solvent system is used to dissolve both the organic substrate and the inorganic reagents, facilitating an efficient reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromo-2H-chromene-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water (e.g., a 3:1 ratio).
-
Reagent Addition: To the stirring solution, add 2-methyl-2-butene (approx. 2.0 eq). In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate monohydrate (1.5 eq) in a minimal amount of water.
-
Oxidation: Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-4 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This protonates the carboxylate, making it less water-soluble.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 8-bromo-2H-chromene-3-carboxylic acid.
Section 3: Applications in Research and Drug Discovery
The true value of 8-Bromo-2H-chromene-3-carboxylic acid lies in its potential as a versatile building block for creating libraries of more complex molecules with therapeutic potential. The chromene scaffold itself is associated with a wide range of biological activities, providing a strong rationale for its use in drug design.[1][4]
A Scaffold for Structure-Activity Relationship (SAR) Studies
The molecule is ideally suited for SAR exploration. The two key functional groups—the C8-bromo and the C3-carboxylic acid—provide orthogonal handles for chemical modification.
Caption: Strategic modification points for SAR exploration and library synthesis.
-
C8-Bromo Group: This position is primed for palladium-catalyzed cross-coupling reactions. By employing Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a diverse array of aryl, heteroaryl, or alkyl groups can be introduced. This allows for the systematic probing of a target's binding pocket to enhance potency and selectivity.[14]
-
C3-Carboxylic Acid Group: This functional group is readily converted into amides or esters.[13][15] Creating an amide library by coupling with various amines is a classic medicinal chemistry strategy to introduce new interaction points and modulate physicochemical properties like solubility and cell permeability.
Utility in Fragment-Based Drug Discovery (FBDD)
FBDD has become a highly effective strategy for identifying novel lead compounds.[6] This approach uses small, low-complexity molecules ("fragments") that bind with low affinity but high efficiency to biological targets. 8-Bromo-2H-chromene-3-carboxylic acid is an excellent candidate for inclusion in a fragment library for several reasons:
-
Structural Rigidity: The bicyclic chromene core is rigid, which reduces the entropic penalty upon binding and provides a well-defined vector for growing the fragment.[6]
-
Optimal Complexity: It adheres to the "Rule of Three" often used in FBDD (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).
-
Defined Vectors for Growth: As detailed above, the bromo and carboxylic acid groups provide clear, synthetically accessible points for fragment elaboration into more potent, lead-like molecules.[6]
Section 4: Safety and Handling
As with any laboratory chemical, 8-Bromo-2H-chromene-3-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood, using personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Table 2: GHS Hazard Information
| Category | Information | Reference(s) |
|---|---|---|
| Pictogram | GHS07 (Harmful/Irritant) | [7] |
| Signal Word | Warning | [7] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Conclusion
8-Bromo-2H-chromene-3-carboxylic acid is more than just a chemical intermediate; it is a strategically designed building block for modern chemical and pharmaceutical research. Its rigid core, combined with orthogonally reactive functional groups, makes it an exceptionally valuable tool for constructing molecular libraries, exploring structure-activity relationships, and serving as a high-quality fragment in drug discovery campaigns. The reliable synthetic routes and the well-understood potential of the chromene scaffold provide a solid foundation for its application in the development of novel therapeutics.
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